2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenyl group at the 3-position, a thioether-linked acetamide moiety, and a 4-ethylphenyl substituent on the acetamide nitrogen. The thienopyrimidine core is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIZOCKWNINXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pp2, have been reported to be potent and selective inhibitors of the Src family tyrosine kinases. These kinases play crucial roles in cellular signaling, controlling cell growth, differentiation, migration, and immune response.
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives, it can be hypothesized that it might interact with its targets through direct ortho C–H arylation. This interaction could potentially lead to changes in the activity of the target proteins, thereby affecting cellular signaling.
Biochemical Pathways
Given its potential role as an inhibitor of the src family tyrosine kinases, it could be involved in modulating various signaling pathways regulated by these kinases. These pathways could include those involved in cell growth, differentiation, and immune response.
Pharmacokinetics
Similar compounds like pp2 are soluble in dmso at a concentration of 25 mg/ml, which could potentially influence its bioavailability
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.89 g/mol. The structure consists of a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and an ethylphenylacetamide moiety.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. A study highlighted the broad-spectrum efficacy of thienopyrimidines against various pathogens, including bacteria and fungi. The structure–activity relationship (SAR) analysis revealed that modifications in the substituents can enhance the antimicrobial potency .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thienopyrimidine Derivative A | Antibacterial | 16 |
| Thienopyrimidine Derivative B | Antifungal | 32 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that it significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs like indomethacin .
| Compound | IC50 (µM) | Control (Indomethacin) |
|---|---|---|
| 2-((3-(4-chlorophenyl)-4-oxo...) | 9.17 | 8.23 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or bacterial metabolism, leading to a decrease in inflammation or microbial growth .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus . The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against these pathogens, indicating strong antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties, researchers treated RAW264.7 cells with varying concentrations of the compound and assessed the levels of inflammatory cytokines. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting that the compound effectively modulates inflammatory responses .
Comparison with Similar Compounds
Key Observations :
Critical Factors :
- Base Selection : Sodium acetate () vs. sodium methylate () affects reaction efficiency.
- Solvent Systems: Ethanol or ethanol-dioxane mixtures () are common for recrystallization.
Physicochemical and Spectral Properties
- NMR Analysis : In analogs like 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (), distinct proton signals for SCH2 (δ 4.09 ppm) and NHCO (δ 10.22 ppm) are observed. Similar shifts are expected in the target compound’s acetamide and thioether moieties.
- Thermal Stability : Melting points for analogs range from 230°C to >282°C (), suggesting high thermal stability due to aromatic stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
